ecMetAP-IN-1

Description

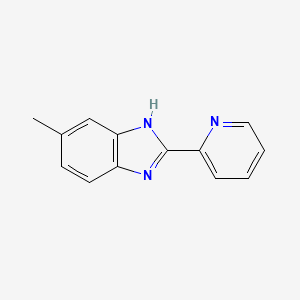

The exact mass of the compound 5-Methyl-2-pyridin-2-yl-1H-benzoimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYFOFMVURXVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323304 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-12-7 | |

| Record name | 5-Methyl-2-(2-pyridyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-(2-PYRIDYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVR7V4EAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ecMetAP-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme in bacterial protein synthesis and maturation. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and enzymology.

This compound, also referred to as compound 17 in seminal literature, has been instrumental as a chemical probe for studying the function of ecMetAP and as a model compound in the development of quantitative structure-activity relationship (QSAR) models for novel antibacterial agents. Its mechanism of action involves the inhibition of ecMetAP, thereby disrupting the essential process of N-terminal methionine excision from newly synthesized proteins in bacteria.

Quantitative Data

The inhibitory activity of this compound against E. coli methionine aminopeptidase has been quantitatively determined. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 17) | E. coli Methionine Aminopeptidase (ecMetAP) | 2.086 | [1] |

Signaling Pathway and Biological Role

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a critical role in protein maturation in all organisms. In bacteria, the removal of the N-terminal methionine from nascent polypeptides is an essential step for proper protein function and degradation. Inhibition of this process is detrimental to bacterial survival, making ecMetAP a promising target for the development of novel antibiotics. There are two main types of MetAPs, MetAP1 and MetAP2, and ecMetAP belongs to the MetAP1 family. The signaling cascade initiated by the inhibition of ecMetAP ultimately leads to the disruption of protein synthesis and bacterial cell death.

Figure 1: Simplified pathway of ecMetAP action and its inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against recombinant E. coli MetAP. The assay is based on the spectrophotometric detection of the product formed from the cleavage of a chromogenic substrate.

Materials:

-

Recombinant E. coli MetAP

-

HEPES buffer (50 mM, pH 7.5)

-

CoCl₂

-

L-methionyl-p-nitroanilide (Met-pNA) as substrate

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant ecMetAP in HEPES buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.

-

Assay Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 0.1 mM CoCl₂.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Protocol: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 2 µL of the diluted compound solutions (or DMSO for control wells). c. Add 25 µL of the ecMetAP enzyme solution. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the reaction by adding 25 µL of the Met-pNA substrate solution (dissolved in assay buffer). The final substrate concentration should be at or near its Km value. f. Immediately monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.

-

Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: Experimental workflow for the ecMetAP enzyme inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Model Development Workflow

This compound serves as a valuable data point for the development of QSAR models to predict the inhibitory activity of novel compounds against ecMetAP. The following is a generalized workflow for such a study.

Methodology:

-

Data Set Collection: Assemble a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 values) against ecMetAP, including this compound.

-

Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

-

Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

-

Model Building: Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

Model Validation: Assess the statistical quality and predictive ability of the developed QSAR model using various validation metrics (e.g., correlation coefficient R², cross-validated R² (q²), root mean square error).

-

Applicability Domain Definition: Define the chemical space for which the model can make reliable predictions.

-

Virtual Screening and Lead Optimization: Utilize the validated QSAR model to predict the activity of new, untested compounds and to guide the design of more potent ecMetAP inhibitors.

Figure 3: A generalized workflow for the development of a QSAR model.

References

An In-depth Technical Guide to ecMetAP-IN-1 and its Target Protein, Escherichia coli Methionine Aminopeptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ecMetAP-IN-1, a potent inhibitor of the Escherichia coli methionine aminopeptidase (EcMetAP). Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation. Due to its essential role in bacterial survival, EcMetAP has emerged as a promising target for the development of novel antibacterial agents. This document details the biochemical properties of this compound, including its quantitative inhibitory activity, and provides a thorough description of the experimental protocols for its characterization. Furthermore, this guide explores the downstream cellular consequences of EcMetAP inhibition, offering insights into its mechanism of action and potential therapeutic applications.

Introduction to the Target Protein: Escherichia coli Methionine Aminopeptidase (EcMetAP)

Escherichia coli methionine aminopeptidase (EcMetAP), the protein target of this compound, is a metalloenzyme that plays a crucial role in post-translational modification.[1][2] All proteins are initially synthesized with a methionine residue at their N-terminus. EcMetAP selectively cleaves this initial methionine, a process essential for the proper function, stability, and localization of a large number of proteins.[2][3] The removal of the N-terminal methionine is a prerequisite for further modifications, such as N-terminal acetylation.[3]

The catalytic activity of EcMetAP is dependent on the presence of divalent metal ions, with cobalt (Co²⁺) being a potent activator in vitro.[3] The enzyme's active site coordinates two metal ions, which are essential for its catalytic function.[3] Given that the gene encoding MetAP is essential for the viability of E. coli, its inhibition presents a compelling strategy for the development of new antibacterial drugs.[2]

This compound: A Potent Inhibitor of EcMetAP

This compound, also known as thiabendazole, has been identified as a potent inhibitor of EcMetAP.[4] Its inhibitory activity is a key focus for researchers aiming to develop novel antimicrobial agents.

Chemical Properties of this compound (Thiabendazole)

-

Molecular Formula: C₁₀H₇N₃S[5]

-

Molecular Weight: 201.25 g/mol [5]

-

CAS Number: 148-79-8[5]

-

Chemical Structure:

Caption: Chemical structure of Thiabendazole (this compound).

Quantitative Inhibition Data

The inhibitory potency of this compound against EcMetAP has been quantified through rigorous biochemical assays. The following table summarizes the key inhibition constants.

| Parameter | Value | Reference |

| IC₅₀ | 2.086 µM | [4] |

| Kᵢ | 0.4 µM | [4] |

Table 1: Quantitative inhibition data for this compound against E. coli Methionine Aminopeptidase.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section outlines the protocol for the enzyme inhibition assay used to characterize this compound.

EcMetAP Enzyme Inhibition Assay

This protocol is based on the methods described by Schiffmann R, et al. in the Journal of Medicinal Chemistry (2006).[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against recombinant EcMetAP.

Materials:

-

Recombinant E. coli Methionine Aminopeptidase (EcMetAP)

-

This compound (Thiabendazole)

-

Substrate: L-methionyl-p-nitroanilide

-

Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM CoCl₂

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of EcMetAP in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range.

-

Prepare a stock solution of this compound (thiabendazole) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the desired concentration of this compound to the wells. Include a control well with no inhibitor.

-

Add the EcMetAP enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, L-methionyl-p-nitroanilide, to all wells. The final substrate concentration should be close to its Kₘ value for EcMetAP.

-

Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer. This absorbance change corresponds to the production of p-nitroaniline upon substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ, the substrate concentration, and the Kₘ of the substrate.

-

Experimental Workflow Diagram:

Caption: Workflow for the EcMetAP enzyme inhibition assay.

Signaling Pathways and Cellular Consequences of EcMetAP Inhibition

The inhibition of N-terminal methionine excision by targeting EcMetAP has profound consequences for bacterial physiology. While a direct signaling cascade initiated by EcMetAP inhibition has not been fully elucidated, the downstream effects are significant and ultimately lead to bacterial growth arrest and cell death.[2]

The primary consequence of EcMetAP inhibition is the accumulation of proteins with an unprocessed N-terminal methionine.[2] This can lead to:

-

Protein Misfolding and Aggregation: The presence of the N-terminal methionine can interfere with the proper folding of some proteins, leading to their aggregation and loss of function.

-

Impaired Protein Function: For many proteins, the removal of the N-terminal methionine is essential for their biological activity. Its retention can render these proteins non-functional.

-

Altered Protein Stability and Degradation: The identity of the N-terminal amino acid is a key determinant of a protein's half-life, a concept known as the N-end rule. By preventing the exposure of the second amino acid, EcMetAP inhibition can alter the stability of a significant portion of the proteome, leading to the dysregulation of cellular processes.[3]

These cellular disruptions collectively contribute to the bacteriostatic or bactericidal effects of EcMetAP inhibitors.

Logical Relationship Diagram:

Caption: Cellular consequences of EcMetAP inhibition.

Conclusion

This compound (thiabendazole) serves as a valuable tool for studying the function of E. coli methionine aminopeptidase and as a lead compound for the development of novel antibacterial agents. Its well-characterized inhibitory activity and the essential nature of its target make it a subject of significant interest in the fields of microbiology and drug discovery. The detailed experimental protocols and the understanding of the cellular consequences of EcMetAP inhibition provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Unveiling ecMetAP-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper function and stability of a significant portion of the proteome. There are two main types of MetAPs in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4][5] Inhibition of MetAP2 has thus emerged as a promising strategy for the development of novel anti-cancer therapeutics. This technical guide focuses on ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (ecMetAP), which serves as a valuable tool for studying the structure-activity relationships (SAR) of MetAP inhibitors.

Discovery of this compound

This compound, also identified as compound 17 in its discovery publication, was identified through a screening campaign aimed at discovering novel inhibitors of E. coli methionine aminopeptidase.[6] The compound belongs to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole chemical class. Its discovery highlighted a metal-mediated inhibition mechanism, providing valuable insights for the structure-based design of potent and selective MetAP inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against E. coli MetAP was determined using a spectrophotometric assay. The key quantitative data is summarized in the table below.

| Compound ID | Chemical Name | IC50 (µM) |

| This compound (17) | 2-(pyridin-2-yl)-1H-benzo[d]imidazole | 2.086 |

Experimental Protocols

Synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (this compound)

The synthesis of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core structure is a well-established chemical transformation. While the specific synthesis of this compound as a custom molecule may involve proprietary steps, a general and widely used method involves the condensation of o-phenylenediamine with pyridine-2-carboxylic acid or its derivatives.[7][8][9][10][11]

General Procedure:

-

A mixture of o-phenylenediamine and pyridine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature for several hours.

-

The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-(pyridin-2-yl)-1H-benzo[d]imidazole product.

A detailed, step-by-step protocol would be specific to the particular breaction conditions and scale.

In Vitro Enzyme Inhibition Assay for ecMetAP

The inhibitory potency of this compound was determined using a continuous spectrophotometric assay that measures the release of a chromogenic product upon enzymatic cleavage of a synthetic substrate.[12][13][14][15]

Materials:

-

Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

-

Synthetic substrate (e.g., Met-Pro-p-nitroanilide)

-

Coupling enzyme (e.g., prolyl aminopeptidase)

-

Assay buffer (e.g., HEPES buffer at a specific pH)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ecMetAP, and the coupling enzyme in the wells of a 96-well microplate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of potential anti-cancer compounds, a cell viability assay such as the MTT assay is commonly employed.[1][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., a human endothelial cell line for anti-angiogenic studies)

-

Cell culture medium and supplements

-

Test compound (this compound or its analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for the evaluation of MetAP inhibitors.

Caption: Methionine Aminopeptidase (MetAP) in Protein Maturation and its Inhibition.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Metal-mediated inhibition of Escherichia coli methionine aminopeptidase: structure-activity relationships and development of a novel scoring function for metal-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. ijrpc.com [ijrpc.com]

- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. graphviz.org [graphviz.org]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of ecMetAP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme for bacterial viability. This document provides a comprehensive overview of the known biological activity of this compound, including its inhibitory potency, mechanism of action, and the metabolic context of its target. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development of this and similar compounds. While extensive in vitro enzymatic data is available, a notable gap exists in the public domain regarding the cellular and in vivo activity of this compound.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper folding, function, and subsequent post-translational modifications of a large number of proteins. In many bacteria, including Escherichia coli, a single MetAP (ecMetAP) performs this vital function, making it an attractive target for the development of novel antibacterial agents.[1]

This compound has been identified as a potent inhibitor of ecMetAP.[2] This guide aims to consolidate the available biological data for this compound, provide detailed experimental protocols for its characterization, and illustrate the key molecular interactions and pathways involved.

Quantitative Data Presentation

The primary reported biological activity of this compound is its direct inhibition of the ecMetAP enzyme. The key quantitative metric available is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic Inhibition Data for this compound

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

| This compound | E. coli Methionine Aminopeptidase (ecMetAP) | 2.086 | [2] |

Note: At the time of this report, no publicly available data on the cellular activity (e.g., Minimum Inhibitory Concentration [MIC] against E. coli), cytotoxicity, or in vivo efficacy of this compound has been found.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ecMetAP. Methionine aminopeptidases are metalloenzymes, typically containing two divalent metal ions, such as Co²⁺, in their active site, which are crucial for catalysis.[3] The inhibitory mechanism of this compound is believed to involve its interaction with these metal ions and the surrounding amino acid residues within the enzyme's active site, thereby preventing the substrate from binding and/or being processed.

Signaling and Metabolic Pathways

The inhibition of ecMetAP does not directly modulate a classical signaling cascade but rather disrupts a fundamental step in protein maturation. The consequences of this inhibition are systemic within the bacterial cell, leading to an accumulation of unprocessed proteins with N-terminal methionine residues. This can result in protein misfolding, aggregation, and loss of function, ultimately leading to cell death.

Diagram: Methionine Processing Pathway in E. coli

Caption: N-terminal methionine processing pathway in E. coli and the point of inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol is based on general methodologies for assessing MetAP inhibition and should be optimized for specific laboratory conditions.

Objective: To determine the in vitro inhibitory activity of a test compound against ecMetAP.

Materials:

-

Purified recombinant ecMetAP enzyme

-

Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 10 µM CoCl₂

-

Test compound (e.g., this compound) dissolved in DMSO

-

DMSO (for control)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound solution or DMSO (for control wells). b. Add 10 µL of the diluted ecMetAP enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 5 µL of the Met-AMC substrate solution. The final concentration of Met-AMC will need to be optimized but is often near its Km value.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 15-30 minutes using a fluorescence plate reader.

-

Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

This compound is a confirmed potent inhibitor of E. coli methionine aminopeptidase with a well-defined in vitro IC50 value. The disruption of this essential enzyme's function presents a validated strategy for antibacterial development. However, the progression of this compound as a potential therapeutic agent is hindered by the lack of publicly available data on its cellular activity, including its ability to penetrate the bacterial cell wall and its efficacy in cellular and in vivo infection models. Further research is imperative to elucidate the full biological activity profile of this compound and to explore its potential as a lead for novel antibacterial drugs. The protocols and diagrams provided herein offer a foundational framework for such future investigations.

References

Unveiling ecMetAP-IN-1: A Technical Primer for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a benzimidazole-based small molecule inhibitor of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation and function.[1][2] While initially identified as an inhibitor of Escherichia coli MetAP (ecMetAP), its role and potential in cancer research are of growing interest due to the established importance of human MetAP isoforms (MetAP1 and MetAP2) in tumor progression and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate further investigation into its anticancer potential.

Core Concepts: Methionine Aminopeptidases in Cancer

Methionine aminopeptidases are metalloproteases responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function, stability, and subcellular localization. In humans, two major types, MetAP1 and MetAP2, are known. MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Inhibition of MetAP2 has been a validated strategy in anticancer drug development.

This compound: An Inhibitor of Methionine Aminopeptidase

Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 7471-12-7 |

Mechanism of Action

This compound functions as a direct inhibitor of methionine aminopeptidase. Its benzimidazole core is a common scaffold in medicinal chemistry known for its diverse biological activities, including anticancer effects.[2] While the precise binding mode and kinetics of this compound with human MetAP isoforms require further elucidation, its inhibitory action on the bacterial homolog suggests a competitive or non-competitive binding to the active site, thereby preventing the processing of nascent proteins.

The downstream consequences of MetAP inhibition in cancer cells are multifaceted. By disrupting normal protein function, this compound can theoretically induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis. The specific signaling pathways affected by this compound in cancer cells are a critical area for ongoing research.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory activity against E. coli MetAP.

| Target Enzyme | IC₅₀ (µM) | Reference |

| E. coli MetAP | 2.086 | [QSAR Study of Methionine Aminopeptidase Inhibitors as Anti-cancer Agents Using MLR Approach][1] |

Further quantitative structure-activity relationship (QSAR) studies on benzimidazole analogues have established a correlation between their chemical structures and their inhibitory activity against methionine aminopeptidases, supporting their potential as anticancer agents.[1][3]

Note: There is currently a lack of publicly available data on the IC₅₀ of this compound against human MetAP1 and MetAP2, as well as its cytotoxic effects (IC₅₀ values) on various human cancer cell lines. This represents a significant data gap that needs to be addressed to fully assess its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Determination of IC₅₀ against Methionine Aminopeptidase (In Vitro Enzyme Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human MetAP1 or MetAP2.

Materials:

-

Purified recombinant human MetAP1 or MetAP2

-

Methionine-p-nitroanilide (Met-pNA) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells with assay buffer and DMSO as negative controls.

-

Add 25 µL of the MetAP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the Met-pNA substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a human cancer cell line.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with medium and DMSO as controls.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

-

Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Conclusion and Future Directions

This compound presents an interesting starting point for the development of novel anticancer agents targeting methionine aminopeptidases. Its confirmed inhibitory activity against ecMetAP and the established link between benzimidazole compounds and MetAP inhibition in cancer provide a solid foundation for further research.

To advance the understanding and potential application of this compound, the following research areas are critical:

-

Target Validation in Human Systems: Determining the inhibitory potency of this compound against human MetAP1 and MetAP2 is paramount.

-

In Vitro Anticancer Profiling: A comprehensive evaluation of its cytotoxic effects across a panel of human cancer cell lines is necessary to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific molecular interactions with human MetAPs and identifying the downstream signaling pathways affected will provide crucial insights into its anticancer effects.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are required to assess its antitumor activity, pharmacokinetics, and safety profile.

The technical information and protocols provided in this guide are intended to empower researchers to explore the therapeutic potential of this compound and contribute to the development of next-generation cancer therapies.

References

An In-depth Technical Guide to Escherichia coli Methionine Aminopeptidase (EcMetAP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. In bacteria such as Escherichia coli, MetAP (EcMetAP) is encoded by a single essential gene, making it an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core aspects of EcMetAP inhibition, including the structure-activity relationships of prominent inhibitor classes, detailed experimental protocols for their evaluation, and the physiological context of MetAP function. Particular emphasis is placed on the critical role of the divalent metal cofactor, with evidence pointing to Fe(II) as the physiologically relevant metal ion in E. coli. Quantitative data on inhibitor potency are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction: The Role of EcMetAP in Bacterial Physiology

Protein synthesis in bacteria is initiated with N-formylmethionine. The formyl group is removed by peptide deformylase, and subsequently, methionine aminopeptidase (MetAP) cleaves the initial methionine residue from a significant portion of newly synthesized proteins.[1] This N-terminal methionine excision (NME) is critical for protein function, stability, and subcellular localization. Gene knockout studies have demonstrated that MetAP is essential for the viability of E. coli, highlighting its potential as a target for antimicrobial drug discovery.[1][2]

EcMetAP is a dinuclear metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions in its active site. While the enzyme can be activated by various metal ions in vitro, including Co(II), Mn(II), and Fe(II), compelling evidence suggests that the Fe(II)-loaded form is the physiologically relevant species within the bacterial cell.[3][4][5] This has significant implications for inhibitor design and screening, as compounds that are potent against one metalloform may not be effective against the physiologically relevant Fe(II)-EcMetAP.[3][4]

Major Classes of EcMetAP Inhibitors and Structure-Activity Relationships (SAR)

Several classes of small molecules have been investigated as inhibitors of EcMetAP. The most promising scaffolds include catechol and triazole derivatives, which exhibit potent inhibitory activity by chelating the dinuclear metal center in the enzyme's active site.

Catechol-Based Inhibitors

Catechol-containing compounds have emerged as a significant class of EcMetAP inhibitors, often demonstrating selectivity for the Fe(II)-metalloform.[4][6] The catechol moiety is crucial for their inhibitory activity, as it directly coordinates with the metal ions in the active site.[4]

Structure-Activity Relationship (SAR) of Catechol-Based Inhibitors:

-

Catechol Moiety: The 1,2-dihydroxybenzene (catechol) group is essential for metal chelation and inhibitory activity.

-

Heterocyclic Scaffolds: The catechol group is often coupled with various heterocyclic rings, such as thiazole and thiophene. Thiophene derivatives have generally shown improved antibacterial activity compared to thiazole analogues.[4]

-

Substitutions on the Heterocycle: The nature and position of substituents on the heterocyclic ring significantly influence potency and selectivity. Hydrophobic substitutions are often favored.

Triazole-Based Inhibitors

1,2,4-triazole derivatives represent another important class of MetAP inhibitors.[7] These compounds also act by coordinating with the active site metal ions.

Structure-Activity Relationship (SAR) of Triazole-Based Inhibitors:

-

Triazole Core: The triazole ring is a key feature for metal binding.

-

Substitutions on the Triazole Ring: The potency of triazole-based inhibitors can be modulated by substitutions at various positions of the triazole ring.

-

Side Chains: The nature of the side chains attached to the triazole core plays a critical role in interacting with the enzyme's active site residues, thereby influencing inhibitor potency.

Quantitative Data on EcMetAP Inhibitors

The potency of EcMetAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The minimum inhibitory concentration (MIC) is used to assess their antibacterial activity. The following tables summarize quantitative data for representative EcMetAP inhibitors.

Table 1: In Vitro Inhibition of EcMetAP Metalloforms by Representative Inhibitors

| Inhibitor Class | Compound | Target Metalloform | IC50 (µM) | Ki (µM) | Reference |

| Catechol-Thiazole | 3 | Fe(II)-EcMetAP | 13 | N/A | [4] |

| Co(II)-EcMetAP | >100 | N/A | [4] | ||

| Mn(II)-EcMetAP | >100 | N/A | [4] | ||

| Catechol-Thiophene | 28 | Fe(II)-EcMetAP | N/A | N/A | [4] |

| Triazole | Thiabendazole | Co(II)-EcMetAP | N/A | 0.4 | [8] |

| Other Heterocycles | Compound 1 | Mn(II)-EcMetAP | 0.51 | N/A | [2] |

| Compound 2 | Mn(II)-EcMetAP | 0.69 | N/A | [2] | |

| Compound 3 | Mn(II)-EcMetAP | 0.29 | N/A | [2] |

N/A: Not Available

Table 2: Antibacterial Activity of Selected EcMetAP Inhibitors against E. coli

| Inhibitor Class | Compound | E. coli Strain | MIC (µg/mL) | IC50 (µM) | Reference |

| Catechol-Thiazole | 3 | D22 | N/A | 5.6 | [4] |

| Catechol-Thiophene | 28 | AS19 | N/A | 6.1 | [4] |

| D22 | N/A | 7.3 | [4] | ||

| Fe(II)-selective | 5 | Multiple strains | See reference | See reference | [3] |

| Fe(II)-selective | 6 | Multiple strains | See reference | See reference | [3] |

Note: The specific MIC values for compounds 5 and 6 against various strains are detailed in the referenced paper.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of EcMetAP inhibitors.

EcMetAP Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EcMetAP.

Materials:

-

Purified apo-EcMetAP enzyme

-

MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl)

-

Divalent metal salt solution (e.g., CoCl₂, MnCl₂, or (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Fluorogenic or chromogenic MetAP substrate (e.g., Met-Pro-AMC or a peptide substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Prepare a working solution of apo-EcMetAP in the reaction buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) for no-inhibition and a positive control inhibitor if available.

-

Enzyme and Metal Addition: Add the apo-EcMetAP to each well. Immediately before initiating the reaction, add the divalent metal salt solution to the desired final concentration (e.g., 0.1 mM CoCl₂ or freshly prepared ferrous sulfate for the Fe(II) form).

-

Reaction Initiation: Initiate the reaction by adding the MetAP substrate to each well.

-

Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The reaction is typically followed for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Determine the initial reaction rates (slopes of the progress curves). Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

-

E. coli strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

-

Test compounds dissolved in a suitable solvent

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

-

Incubator (37°C)

-

Plate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate using the broth medium. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

-

Inoculum Preparation: Prepare a bacterial suspension in the broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound, as well as to a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

X-ray Crystallography of EcMetAP-Inhibitor Complexes

This technique provides atomic-level structural information on how an inhibitor binds to the active site of EcMetAP.

Materials:

-

Highly purified and concentrated EcMetAP protein

-

Inhibitor compound

-

Crystallization buffer components (salts, precipitants, buffering agents)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Complex Formation: Incubate the purified EcMetAP with a molar excess of the inhibitor to ensure complex formation. For metalloenzymes, the desired metal ion should be included in the protein solution.

-

Crystallization Screening: Screen for crystallization conditions using commercially available or in-house prepared screens. This involves mixing the protein-inhibitor complex solution with various crystallization reagents in the crystallization plates.

-

Crystal Optimization: Optimize the initial crystallization hits by systematically varying the concentrations of the precipitant, salt, and buffer pH to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals from the crystallization drops and briefly soak them in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.

-

X-ray Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure using molecular replacement with a known MetAP structure as a search model. Build the inhibitor into the electron density and refine the structure of the complex to obtain a high-resolution atomic model.

Visualizations of Key Pathways and Workflows

Co-translational Protein Maturation in E. coli

The following diagram illustrates the sequential steps of protein maturation at the ribosome, culminating in the action of MetAP.

Caption: Workflow of co-translational N-terminal processing in E. coli.

Experimental Workflow for EcMetAP Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel EcMetAP inhibitors.

Caption: A typical drug discovery workflow for EcMetAP inhibitors.

Logical Relationship of Metalloform-Dependent Inhibition

This diagram illustrates the importance of considering the physiologically relevant metalloform of EcMetAP in inhibitor development.

Caption: Logical relationship of inhibitor binding to different EcMetAP metalloforms.

Conclusion

Escherichia coli methionine aminopeptidase is a validated and promising target for the development of novel antibacterial agents. A deep understanding of the enzyme's mechanism, particularly the role of the Fe(II) cofactor, is paramount for the successful design of effective inhibitors. Catechol and triazole-based compounds have shown significant promise, and ongoing structure-activity relationship studies are paving the way for the development of more potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers in the field to evaluate and advance new chemical entities targeting EcMetAP. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the potent in vitro activity into effective in vivo antibacterial efficacy.

References

- 1. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of inhibition of E. coli methionine aminopeptidase: implication of loop adaptability in selective inhibition of bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FE(II) Is the Native Cofactor for Escherichia coli Methionine Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-mediated inhibition of Escherichia coli methionine aminopeptidase: structure-activity relationships and development of a novel scoring function for metal-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Potency of ecMetAP-IN-1: A Technical Guide to IC50 Value Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) value for ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (EcMetAP). This document outlines the core quantitative data, detailed experimental methodologies for IC50 determination, and relevant biological pathways, serving as a critical resource for researchers engaged in antibacterial drug discovery and development.

Quantitative Data Summary

The inhibitory potency of this compound against its target, EcMetAP, is summarized in the table below. This value is a crucial parameter for assessing the efficacy of the inhibitor.

| Compound | Target | IC50 Value (µM) |

| This compound | EcMetAP | 2.086[1] |

Experimental Protocols for IC50 Determination

The determination of the IC50 value for this compound involves a biochemical assay that measures the enzymatic activity of EcMetAP in the presence of varying concentrations of the inhibitor. The following is a detailed methodology synthesized from established protocols for MetAP inhibitors.

Biochemical Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified recombinant EcMetAP.

Materials:

-

Enzyme: Recombinant E. coli Methionine Aminopeptidase (reMAP)

-

Inhibitor: this compound

-

Substrate: Fluorogenic peptide substrate, e.g., H-Met-Gly-Pro-AMC or a similar suitable peptide.

-

Coupling Enzyme: Dipeptidyl peptidase IV (DPPIV/CD26)

-

Assay Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5

-

Activation Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 0.1 M NaCl, pH 7.5

-

Stop Solution: Acetic Acid or other suitable agent

-

96-well plates: Black, flat-bottom for fluorescence measurements

-

Fluorescent plate reader

Procedure:

-

Enzyme Activation: Dilute recombinant EcMetAP to a working concentration (e.g., 40 µg/mL) in Activation Buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of concentrations to be tested.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the diluted enzyme to the wells of a 96-well plate. To these wells, add varying concentrations of the this compound dilutions. Include a control group with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., H-Met-Gly-Pro-AMC) to each well. The final substrate concentration should be at or near its Km value for the enzyme.

-

Coupled Enzyme Reaction: The primary reaction product, in this case, Gly-Pro-AMC, is then cleaved by the coupling enzyme DPPIV, releasing the fluorescent AMC molecule.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescent plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 350-380 nm excitation and 440-460 nm emission).

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Normalize the rates of the inhibitor-treated wells to the rate of the control (no inhibitor) well to determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

-

Signaling Pathway and Experimental Workflow

Methionine Aminopeptidase in Protein Maturation

Methionine aminopeptidases (MetAPs) are crucial enzymes in the co- and post-translational modification of proteins.[2] They catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for proper protein folding, function, and stability.[3] Inhibition of MetAP can disrupt these essential cellular processes, leading to cell growth inhibition, making it an attractive target for antimicrobial and anticancer agents.[2][3]

IC50 Determination Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the IC50 value of this compound.

References

ecMetAP-IN-1 as an Anticancer Agent: A Technical Guide

Disclaimer: Extensive research did not yield specific information on a compound designated "ecMetAP-IN-1." The following guide provides a comprehensive overview of Methionine Aminopeptidase (MetAP) inhibitors as a class of anticancer agents, which is the broader context of the user's request. The information presented is based on the available scientific literature for well-characterized MetAP inhibitors.

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloproteases that play a critical role in protein maturation.[1] They catalyze the removal of the N-terminal methionine from newly synthesized polypeptide chains, a crucial step for the proper function of many proteins.[1][2] There are two main types of MetAPs in eukaryotes: MetAP-1 and MetAP-2. Due to their vital role in cellular function, particularly in rapidly dividing cells like cancer cells, MetAPs have emerged as promising targets for anticancer drug development.[1][3] Inhibition of MetAP, particularly MetAP-2, has been shown to induce G1 cell cycle arrest, inhibit cell proliferation (cytostasis) in tumor cells in vitro, and suppress tumor growth in vivo.[3][4][5] Furthermore, MetAP-2 inhibitors have demonstrated potent anti-angiogenic properties, further contributing to their anticancer effects.[2][5]

Mechanism of Action

MetAP inhibitors exert their anticancer effects by binding to the active site of the MetAP enzyme, preventing it from cleaving the N-terminal methionine from nascent proteins.[1] This disruption of protein maturation leads to an accumulation of immature proteins, which can trigger various downstream cellular responses, ultimately leading to the inhibition of cell growth and proliferation.[1]

The primary anticancer mechanisms associated with MetAP inhibition include:

-

Inhibition of Protein Synthesis and Function: By blocking the removal of N-terminal methionine, MetAP inhibitors interfere with the proper folding and function of numerous proteins essential for cell survival and proliferation.[2]

-

Cell Cycle Arrest: Inhibition of MetAP-2 has been specifically shown to cause a G1 phase cell cycle arrest in tumor cells, preventing them from proceeding to the DNA synthesis (S) phase.[3][4][5]

-

Anti-Angiogenesis: MetAP-2 inhibitors are potent inhibitors of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5] This is a key aspect of their therapeutic potential.

Quantitative Data on Representative MetAP Inhibitors

While no data is available for "this compound," the following table summarizes the inhibitory concentrations (IC50) of some well-known MetAP inhibitors.

| Compound | Target | IC50 Value | Reference |

| Fumagillin | MetAP-2 | 200 nM | [5] |

| Fumagalone | MetAP-2 | 1 nM | [5] |

| 5-Demethylovalicin | MetAP-2 | 17.7 nM | [5] |

Experimental Protocols

The evaluation of MetAP inhibitors typically involves a series of in vitro and in vivo assays to characterize their efficacy and mechanism of action.

In Vitro Assays

-

Enzyme Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on MetAP activity.

-

Methodology: Recombinant human MetAP-1 or MetAP-2 is incubated with a synthetic peptide substrate and varying concentrations of the inhibitor. The rate of methionine cleavage is measured, often by a colorimetric or fluorometric method, to calculate the IC50 value.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

-

Methodology: Cancer cells (e.g., HCT-116, MCF-7) are cultured in the presence of different concentrations of the inhibitor for a specified period (e.g., 24, 48, 72 hours).[6][7] The number of viable cells is then determined using the MTT reagent, which is converted to a colored formazan product by metabolically active cells.[6][7] The results are used to calculate the IC50 value for cell growth inhibition.

-

-

Clonogenic Assay (Colony Formation Assay):

-

Objective: To evaluate the long-term effect of the inhibitor on the ability of single cancer cells to form colonies.

-

Methodology: A low density of cancer cells is seeded and treated with the inhibitor.[6] After a period of incubation (typically 1-2 weeks), the number of colonies formed is counted to assess the inhibitor's ability to suppress cell proliferation and survival.[6]

-

-

Cell Migration Assay (Wound Healing Assay):

-

Objective: To determine the effect of the inhibitor on cancer cell migration.

-

Methodology: A "wound" or scratch is made in a confluent monolayer of cancer cells.[7] The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time to assess the inhibitor's effect on cell motility.[7]

-

In Vivo Models

-

Xenograft Models:

-

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

-

Methodology: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. This allows for the assessment of the drug's ability to suppress tumor growth in vivo.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MetAP inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of MetAP inhibitors.

Caption: Experimental workflow for evaluating MetAP inhibitors.

References

- 1. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. The development of MetAP-2 inhibitors in cancer treatment. | Sigma-Aldrich [sigmaaldrich.com]

- 4. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro anticancer activity of Eclipta alba whole plant extract on colon cancer cell HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro anticancer activity of Eclipta alba whole plant extract on colon cancer cell HCT-116 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ecMetAP-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro enzyme assay to determine the inhibitory activity of ecMetAP-IN-1 against Escherichia coli methionine aminopeptidase (ecMetAP).

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. In many bacteria, including E. coli, MetAP is essential for survival, making it an attractive target for the development of novel antibacterial agents. This compound is a known inhibitor of E. coli MetAP (ecMetAP). This document outlines the materials, methods, and data analysis procedures for assessing the in vitro efficacy of this inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound against ecMetAP

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | E. coli MetAP | 2.086[1] |

Experimental Protocols

Principle of the Assay

The enzymatic activity of ecMetAP is determined using a coupled-enzyme assay with a fluorogenic substrate. ecMetAP first cleaves the N-terminal methionine from the substrate, H-Met-Gly-Pro-AMC. The resulting product, Gly-Pro-AMC, is then cleaved by dipeptidyl peptidase IV (DPPIV/CD26), releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to the ecMetAP activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in the presence of the compound.

Materials and Reagents

-

Recombinant E. coli Methionine Aminopeptidase (reMAP)

-

This compound (or other test inhibitors)

-

Recombinant Human DPPIV/CD26 (rhDPPIV)

-

Fluorogenic Substrate: H-Met-Gly-Pro-AMC

-

Activation Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 0.1 M NaCl, pH 7.5

-

Assay Buffer: 25 mM Tris, pH 8.0

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescent plate reader with excitation at 380 nm and emission at 460 nm

Enzyme and Compound Preparation

-

Recombinant ecMetAP (reMAP) Preparation :

-

Prepare a stock solution of reMAP. For long-term storage, follow the manufacturer's recommendations, typically at -80°C.

-

On the day of the assay, dilute the reMAP stock solution to a working concentration of 40 µg/mL in ice-cold Activation Buffer.[2] Keep the enzyme on ice.

-

-

This compound Stock and Working Solutions :

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

-

Further dilute these DMSO solutions into the Activation Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

-

Assay Procedure

-

Enzyme-Inhibitor Pre-incubation :

-

In a 96-well black microplate, add 25 µL of the diluted this compound solutions (or vehicle control - Activation Buffer with the same percentage of DMSO) to the appropriate wells.

-

Add 25 µL of the 40 µg/mL reMAP solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Preparation :

-

Prepare a 200 µM solution of the fluorogenic substrate H-Met-Gly-Pro-AMC in Activation Buffer.[2]

-

-

Initiation of the Enzymatic Reaction :

-

To each well containing the enzyme and inhibitor mixture, add 50 µL of the 200 µM substrate solution to initiate the reaction. The total reaction volume is 100 µL.

-

Include a substrate blank control containing 50 µL of Activation Buffer and 50 µL of the 200 µM substrate solution.[2]

-

-

First Enzymatic Reaction Incubation :

-

Incubate the plate at 37°C for 15 minutes.[2]

-

-

Reaction Termination and Second Enzyme Addition :

-

Development of Fluorescent Signal :

-

Incubate the plate with shaking for 10 minutes at room temperature.[2]

-

-

Fluorescence Measurement :

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescent plate reader.[2]

-

Data Analysis

-

Background Subtraction : Subtract the fluorescence reading of the substrate blank from all other readings.

-

Calculation of Percent Inhibition :

-

The percent inhibition for each inhibitor concentration is calculated using the following formula:

-

-

IC50 Determination :

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4]

-

Mandatory Visualizations

Caption: Experimental workflow for the this compound in vitro assay.

Caption: Mechanism of the coupled fluorescent assay for ecMetAP activity.

References

Application Notes and Protocols for ecMetAP-IN-1 in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] In bacteria, MetAP is encoded by a single, essential gene, making it an attractive target for the development of novel antibacterial agents.[1][2] ecMetAP-IN-1 is an inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP). While specific data on its antibacterial activity is limited in publicly available literature, this document provides detailed protocols and application notes based on established methodologies for evaluating similar ecMetAP inhibitors in bacterial cultures.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 7471-12-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem |

| Molecular Weight | 205.21 g/mol | PubChem |

| Solubility | Soluble in DMSO at 50 mg/mL (243.65 mM) | --INVALID-LINK-- |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. | --INVALID-LINK-- |

Signaling Pathway

This compound targets methionine aminopeptidase, a key enzyme in the protein synthesis pathway. Inhibition of MetAP leads to the accumulation of proteins with N-terminal methionine, which can impair their function and ultimately lead to bacterial cell death.

Experimental Protocols

The following protocols are adapted from established methods for testing the antibacterial activity of small molecule inhibitors.

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in antibacterial assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in sterile DMSO to achieve a stock concentration of 50 mg/mL. Sonication may be required to fully dissolve the compound.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Experimental Workflow:

References

- 1. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Case Study in ecMetAP-IN-1 Enzyme Kinetics

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of inhibitors targeting Escherichia coli methionine aminopeptidase (ecMetAP). Due to the absence of publicly available data for a specific inhibitor designated "ecMetAP-IN-1," this document utilizes a representative triazole-based inhibitor, A-310840, to illustrate the experimental workflows and data analysis involved in an enzyme kinetics study.

Introduction